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Introduction: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid

widely used in the formulation of liposomes for drug delivery, primarily due to its high phase

transition temperature (Tc ≈ 55°C). This property results in rigid, stable bilayers at physiological

temperatures, minimizing premature drug leakage.[1] A critical quality attribute (CQA) for any

liposomal formulation is its Encapsulation Efficiency (EE%), which quantifies the amount of

active pharmaceutical ingredient (API) successfully entrapped within the liposomes.[2][3] This

parameter directly impacts the therapeutic dose, efficacy, and potential side effects associated

with unencapsulated, free drugs.

These application notes provide a comprehensive guide to the principles and methodologies

for accurately determining the EE% of DSPC-based liposome formulations.

Core Concepts: Encapsulation Efficiency vs. Drug
Loading
It is crucial to distinguish between Encapsulation Efficiency and Drug Loading Capacity.

Encapsulation Efficiency (EE%) is the percentage of the total initial drug used in the

formulation that has been successfully encapsulated within the liposomes.[3][4]

Formula: EE% = ( (Total Drug - Free Drug) / Total Drug ) x 100
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Drug Loading Capacity (LC%) represents the amount of encapsulated drug relative to the

total weight of the nanoparticle (lipids + drug).

Formula: LC% = ( (Total Drug - Free Drug) / Weight of Lipids ) x 100

This document will focus on the determination of Encapsulation Efficiency.

Principle of Measurement
The fundamental principle for determining EE% involves two key stages:

Separation: The unencapsulated ("free") drug is separated from the drug-loaded liposomes.

[2][3][5] This step must be performed quickly and gently to prevent liposome rupture and

premature drug release.[2]

Quantification: The concentration of the drug is measured in various fractions. This can be

done via an indirect method (quantifying the free drug) or a direct method (quantifying the

encapsulated drug after disrupting the liposomes).

The relationship between the different drug fractions is visualized below.

Calculation of Encapsulation Efficiency

Total Drug (DT)

Free Drug (DFree)

-

Encapsulated Drug (DEnc)

=

EE% = (DEnc / DT) * 100
EE% = ((DT - DFree) / DT) * 100
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Caption: Logical flow for calculating Encapsulation Efficiency (EE%).

Experimental Workflow
The overall process for determining EE% follows a standardized workflow, from sample

preparation to the final calculation.

Liposome Formulation
(DSPC + Drug)

1. Separation of Free Drug
(e.g., Centrifugation, SEC)

2. Quantification of Drug
(e.g., HPLC, UV-Vis)

3. Calculation of EE%

Final EE% Value

Click to download full resolution via product page

Caption: General experimental workflow for EE% determination.

Detailed Protocols
Two common protocols are detailed below. Protocol 1 uses an indirect approach suitable for

many labs, while Protocol 2 uses a direct approach offering high accuracy.
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Protocol 1: Indirect Method via Centrifugation and UV-
Vis Spectrophotometry
This method is based on separating liposomes by centrifugation and quantifying the amount of

free drug remaining in the supernatant. It is most effective when the free drug is soluble in the

external buffer.

A. Materials:

Liposome suspension

Refrigerated centrifuge[4]

Phosphate-buffered saline (PBS) or relevant buffer

Methanol or another suitable organic solvent to dissolve lipids[6]

UV-Vis Spectrophotometer

Microcentrifuge tubes (e.g., 1.5 mL)

Cuvettes

B. Procedure:

Step 1: Determine Total Drug Concentration (DTotal)

Pipette 100 µL of the original, uncentrifuged liposome suspension into a clean tube.

Add 900 µL of methanol to lyse the liposomes and release the encapsulated drug, creating a

clear solution.[6] This creates a 1:10 dilution.

Vortex thoroughly for 30 seconds.

Measure the absorbance of the solution at the drug's λmax using the UV-Vis

spectrophotometer. Use a 9:1 methanol/buffer solution as the blank.
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Calculate the DTotal using a pre-established standard curve of the drug in the same solvent

mixture. Remember to account for the dilution factor.

Step 2: Separate Free Drug from Liposomes

Pipette 500 µL of the liposome suspension into a microcentrifuge tube.

Centrifuge at a high speed (e.g., 15,000 - 20,000 x g) for 60 minutes at 4°C to pellet the

liposomes.[4][6] Note: Centrifugation speed and time may need optimization based on

liposome size and stability.[6][7]

Carefully collect the supernatant, which contains the unencapsulated (free) drug, without

disturbing the liposome pellet.

Step 3: Determine Free Drug Concentration (DFree)

Measure the absorbance of the supernatant directly at the drug's λmax. Use the appropriate

buffer (e.g., PBS) as the blank.

Calculate the DFree using a standard curve of the drug prepared in the same buffer.

Step 4: Calculate Encapsulation Efficiency

Use the formula: EE% = ( (DTotal - DFree) / DTotal ) x 100

Protocol 2: Direct Method via Size Exclusion
Chromatography (SEC) and HPLC
This method physically separates the larger liposomes from the smaller, free drug molecules

using a gel filtration column, followed by highly sensitive quantification via HPLC.[2][8]

A. Materials:

Liposome suspension

Size exclusion chromatography column (e.g., Sephadex G-50 or similar)

HPLC system with a suitable detector (e.g., UV-Vis or Fluorescence)
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Appropriate mobile phase for the drug

Relevant buffer (e.g., PBS) for column equilibration

Methanol or other lysing agent

Collection tubes

B. Procedure:

Step 1: Column Preparation

Swell the SEC gel (e.g., Sephadex G-50) in the desired buffer according to the

manufacturer's instructions.

Pack a small column and equilibrate it by washing with 3-5 column volumes of buffer.

Step 2: Separation of Liposomes and Free Drug

Carefully load a known volume (e.g., 200 µL) of the liposome suspension onto the top of the

equilibrated SEC column.

Allow the sample to enter the gel bed.

Begin elution with the buffer. The liposomes, being larger, will pass through the void volume

and elute first. The smaller, free drug molecules will enter the pores of the gel and elute later.

Collect fractions (e.g., 0.5 mL each) in separate tubes. The liposome-containing fractions will

often appear slightly opalescent.

Step 3: Quantification of Encapsulated and Free Drug

Encapsulated Drug Fraction:

Pool the early-eluting, liposome-containing fractions.

Lyse a known volume of this pooled fraction with a suitable solvent (e.g., methanol) to

release the drug.
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Inject a sample into the HPLC system to determine the concentration of the encapsulated

drug (DEnc).

Free Drug Fraction:

Pool the later-eluting fractions.

Inject a sample directly into the HPLC system to determine the concentration of the free

drug (DFree).

Step 4: Calculate Encapsulation Efficiency

Calculate the total amount of drug by adding the amounts from both fractions: DTotal = DEnc

+ DFree.

Use the formula: EE% = ( DEnc / DTotal ) x 100

Data Presentation
Quantitative data should be organized clearly for analysis and comparison.

Table 1: Example Raw Data from Protocol 1 (UV-Vis Spectrophotometry)

Formulation ID Sample Type Dilution Factor
Absorbance at
λmax

DSPC-001 Total Drug 10 0.852

DSPC-001
Free Drug

(Supernatant)
1 0.125

DSPC-CHOL-001 Total Drug 10 0.839

DSPC-CHOL-001
Free Drug

(Supernatant)
1 0.041

Table 2: Summary of Calculated Encapsulation Efficiency

(Assuming a standard curve equation of: Concentration (µg/mL) = Absorbance / 0.05)
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Formulation ID
Lipid
Composition

DTotal (µg/mL) DFree (µg/mL) EE%

DSPC-001 DSPC only 170.4 2.5 98.5%

DSPC-CHOL-

001

DSPC:Cholester

ol (55:45)
167.8 0.82 99.5%

Note: The inclusion of cholesterol often increases membrane stability and can lead to higher

encapsulation efficiencies.[9]

Factors Influencing Encapsulation Efficiency
Several factors can significantly impact the EE% of DSPC liposomes:

Properties of the Encapsulated Drug: The hydrophilicity or lipophilicity of a drug determines

its partitioning behavior within the liposome's aqueous core or lipid bilayer.[3]

Method of Preparation: Techniques like thin-film hydration, extrusion, and sonication

influence vesicle size, lamellarity, and the final EE%.

Drug Loading Strategy:

Passive Loading: The drug is added during the liposome formation process. EE% is often

lower and depends on factors like lipid concentration and aqueous volume.[10]

Active (or Remote) Loading: A transmembrane gradient (e.g., pH or ion gradient) is used

to actively drive the drug into pre-formed liposomes. This method can achieve EE%

approaching 100% for ionizable drugs.[11]

Lipid Composition: The rigidity of the DSPC bilayer is a key advantage. Adding cholesterol

can further decrease membrane permeability and enhance drug retention.[9]

Drug-to-Lipid Ratio: Increasing the initial drug-to-lipid ratio can sometimes lead to a decrease

in EE% once the loading capacity is saturated.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.tandfonline.com/doi/full/10.1080/21691401.2024.2360634
https://www.creative-biostructure.com/mempro-liposome-encapsulation-efficiency-determination-633.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8516330/
https://www.tandfonline.com/doi/full/10.1080/21691401.2024.2360634
https://www.tandfonline.com/doi/full/10.1080/21691401.2024.2360634
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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